molecular formula C20H17N5O2S B2786276 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034402-67-8

6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2786276
CAS No.: 2034402-67-8
M. Wt: 391.45
InChI Key: JDMQULWWLDDHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a hybrid heterocyclic compound featuring a benzothiazole core linked to a 1,2,3-triazole moiety via an azetidine-carbonyl bridge. Benzothiazoles are renowned for their broad-spectrum biological activities, including antitumor, antiviral, and antimicrobial properties . The triazole ring, a key pharmacophore, enhances binding affinity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-20(14-6-7-18-19(8-14)28-13-21-18)24-10-16(11-24)25-9-15(22-23-25)12-27-17-4-2-1-3-5-17/h1-9,13,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMQULWWLDDHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms .

Chemical Reactions Analysis

Triazole Formation

The CuAAC reaction involves:

  • Alkyne activation : The alkyne (azetidine-1-carbonyl acetylene) coordinates to Cu(I).

  • Azide deprotonation : The phenoxymethyl azide is deprotonated to form a reactive intermediate.

  • Cycloaddition : Concerted [3+2] cycloaddition forms the 1,2,3-triazole ring.

Azetidine Coupling

The azetidine moiety is attached to the triazole via a ketone linkage. This step may involve:

  • Nucleophilic substitution : The azetidine’s carbonyl oxygen acts as a nucleophile, attacking an electrophilic triazole carbon.

Benzothiazole Functionalization

Substitution at the 6-position likely involves:

  • Electrophilic aromatic substitution : The benzothiazole’s electron-deficient ring undergoes substitution with the triazole-azetidine hybrid .

Table 2: Reaction Mechanism Highlights

ReactionKey StepsCatalysts/ReagentsCritical Factors
Triazole formationAlkyne activation, azide deprotonation, cycloadditionCuI, sodium ascorbateTemperature (room temp), solvent (DMSO)
Azetidine couplingCarbonyl attack, ketone formationCarbonyldiimidazoleSolvent (THF), reaction time

Reaction Conditions

  • Microwave assistance : Accelerates reaction rates and improves yields, as seen in benzothiazole synthesis .

  • Catalyst selection : Copper catalysts (e.g., CuI) enhance regioselectivity in triazole formation .

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and facilitate cycloadditions.

Yield Enhancement

  • Purification : Chromatography (e.g., flash chromatography) is critical for isolating the final product from byproducts.

  • Byproduct minimization : Careful stoichiometry and excess reagent control reduce side reactions .

Table 3: Optimization Parameters

ParameterImpactExampleSource
Microwave irradiationIncreased yield, shorter reaction time92% yield in benzothiazole synthesis
Copper catalystHigh regioselectivityTriazole formation
Solvent polarityStabilizes transition statesDMSO for CuAAC

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of triazole derivatives, including the compound , is their use as antimicrobial agents . Research has shown that triazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance, studies have demonstrated that compounds with similar structures display potent antibacterial and antifungal properties, making them candidates for further development in treating infections caused by resistant pathogens .

Anticancer Properties

The triazole moiety has been linked to anticancer activities. Compounds incorporating triazole rings have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. The specific compound discussed here may exhibit similar properties due to its structural features. In vitro studies have indicated that triazole derivatives can interfere with cancer cell metabolism and signaling pathways, leading to reduced tumor growth .

Anti-inflammatory Effects

Triazole derivatives are also being investigated for their anti-inflammatory properties . The presence of the benzothiazole ring in this compound may enhance its ability to modulate inflammatory responses. Research indicates that similar compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole or benzothiazole rings can significantly influence biological activity. For example, modifications to the phenoxy group can enhance antimicrobial potency or selectivity against specific pathogens .

Case Studies

StudyFindings
Hunashal et al. (2012)Investigated various triazole derivatives for antimicrobial activity; found significant efficacy against Gram-positive and Gram-negative bacteria .
Pavan Kumar et al. (2020)Reported on the anticancer potential of substituted triazoles; highlighted their ability to induce apoptosis in various cancer cell lines .
Thakur et al. (2021)Examined anti-inflammatory effects of triazole compounds; noted reduction in inflammatory markers in treated animal models .

Mechanism of Action

The mechanism of action of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

  • Benzothiazole-triazole hybrids : Compounds like those in combine benzothiazole with triazole via flexible linkers. For example, derivatives with diazenyl-thiazole substituents (e.g., 6a–p ) exhibit insecticidal activity, highlighting the role of the triazole in enhancing bioactivity .
  • Phenoxymethyl-triazole derivatives: and describe compounds such as 9a–e, where phenoxymethyl-triazole is conjugated to benzimidazole and thiazole. These analogs demonstrate varied binding modes in docking studies, with substituents (e.g., fluorine in 9b) influencing potency .

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in 9c ) enhance enzymatic inhibition, likely via hydrophobic interactions . In contrast, electron-donating groups (e.g., methoxy in 9e ) may reduce potency .

Biological Activity

The compound 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole , identified by its CAS number 2034339-67-6, is a novel synthetic derivative that combines a benzothiazole moiety with a triazole substructure. This unique combination has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N6O2C_{17}H_{16}N_{6}O_{2}, with a molecular weight of approximately 336.3 g/mol. The structure features a benzothiazole ring fused with a triazole and an azetidine carbonyl group, which may influence its biological interactions and efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic activity against various cancer cell lines. A related study found that benzothiazole derivatives exhibited moderate to excellent cytotoxicity against five cancer lines, including NCI-H226 and MDA-MB-231, with some compounds showing IC50 values as low as 0.24 µM .

Table 1: Cytotoxic Activity of Related Benzothiazole Compounds

CompoundCell LineIC50 (µM)
18eNCI-H2260.31
18eMDA-MB-2310.92
B7A431<1
B7A549<2

The mechanism by which these compounds exert their effects often involves the activation of procaspase-3, leading to apoptosis in cancer cells. For example, the compound 18e was noted for its ability to activate procaspase-3 significantly more than standard treatments like PAC-1 . Additionally, the introduction of electron-withdrawing groups on the benzothiazole structure has been shown to enhance anticancer activity by stabilizing the active conformation necessary for interaction with target proteins .

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence suggesting that benzothiazoles can also exhibit anti-inflammatory effects. The compound B7 from a related study was noted for its ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α while inhibiting cell migration at low concentrations . This dual action could position compounds like This compound as valuable candidates in treating inflammatory diseases alongside cancer.

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives where structural modifications were systematically analyzed for their biological effects. The study concluded that specific substitutions on the benzothiazole ring significantly influenced both anticancer and anti-inflammatory activities .

Table 2: Summary of Biological Evaluations

Study ReferenceCompound TestedActivity TypeObserved Effect
Compound 18eAnticancerEC50 = 0.31 µM
Compound B7Anti-inflammatoryReduced IL-6 levels
VariousAntitumorHigh antiproliferative activity

Q & A

Basic: How can researchers optimize the synthesis of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including click chemistry for triazole ring formation and coupling of azetidine-carbonyl intermediates. Key optimization strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction rates .
  • Catalyst Control: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires precise stoichiometry of CuSO₄·5H₂O and sodium ascorbate (1:2 molar ratio) to minimize side products .
  • Temperature Regulation: Maintain reactions at 0–5°C during diazonium salt formation to prevent decomposition .
  • Purification: Column chromatography with gradients of hexane/ethyl acetate (e.g., 0–25% ethyl acetate) ensures high purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.